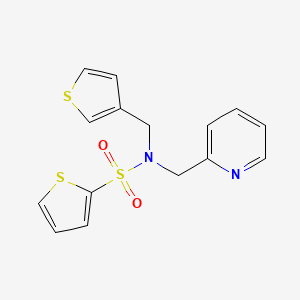

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Descripción

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a central thiophene-2-sulfonamide core substituted with pyridin-2-ylmethyl and thiophen-3-ylmethyl groups. The pyridine and thiophene moieties contribute to its π-electron-rich structure, enhancing its ability to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for applications in catalysis or ligand design .

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S3/c18-22(19,15-5-3-8-21-15)17(10-13-6-9-20-12-13)11-14-4-1-2-7-16-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURKFUATBIEFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its dual substitution of pyridin-2-ylmethyl and thiophen-3-ylmethyl groups on the sulfonamide nitrogen. Below is a comparison with structurally related sulfonamides and amines:

Physicochemical Properties

- In contrast, the hydrochloride salt in shows enhanced water solubility .

- Stability : Sulfonamides generally exhibit thermal stability, but the presence of electron-rich heterocycles (pyridine, thiophene) may increase susceptibility to oxidative degradation compared to aliphatic analogs.

Crystallographic and Computational Insights

- Structural Validation : If crystallized, the target compound’s structure could be resolved using SHELXL () and visualized via Mercury (). The Cambridge Structural Database (CSD, ) contains over 250,000 entries, including sulfonamides, enabling comparative analysis of bond lengths and torsion angles .

- Packing Patterns : Mercury’s Materials Module () could identify intermolecular interactions (e.g., S···N contacts, π-stacking) distinct from simpler sulfonamides like those in .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.